CXCR2 Antagonism: Potent Inhibition of Neutrophil Chemotaxis Not Seen with Nicotinamide
Unlike its parent compound nicotinamide, which has no reported CXCR2 activity, specific derivatives of Nicotinamide N-oxide demonstrate potent antagonism of the CXCR2 receptor, effectively inhibiting GRO-α-driven human neutrophil chemotaxis [1]. The unsubstituted Nicotinamide N-oxide itself shows weaker activity compared to its 3-substituted derivatives, providing a clear structure-activity relationship (SAR) .
| Evidence Dimension | Inhibition of GRO-α-driven human neutrophil chemotaxis |
|---|---|
| Target Compound Data | IC50 = 10 nM (for Compound 1, a 3-substituted nicotinamide N-oxide derivative) |
| Comparator Or Baseline | Nicotinamide (Parent Compound) has no reported CXCR2 antagonism activity |
| Quantified Difference | Functional gain-of-function; Nicotinamide N-oxide derivatives are potent CXCR2 antagonists, while nicotinamide is not. |
| Conditions | In vitro human neutrophil chemotaxis assay stimulated by GRO-α (CXCL1) |
Why This Matters
This is the primary functional differentiator for researchers studying inflammatory pathways, offering a selective tool to block CXCR2-mediated neutrophil migration, a function absent in its parent vitamin.
- [1] Cutshall, N. S., Ursino, R., Kucera, K. A., Latham, J., & Ihle, N. C. (2001). Nicotinamide N-oxides as CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 11(14), 1951-1954. View Source
